N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20049850
InChI: InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3
SMILES:
Molecular Formula: C20H17ClN4
Molecular Weight: 348.8 g/mol

N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC20049850

Molecular Formula: C20H17ClN4

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C20H17ClN4
Molecular Weight 348.8 g/mol
IUPAC Name N-(4-chlorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3
Standard InChI Key ASLHAWNPOBLVQH-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A 4-chlorophenyl group at the N-7 position, contributing electron-withdrawing effects.

  • Methyl groups at the C-3 and C-5 positions, enhancing steric bulk and lipophilicity.

  • A phenyl group at the C-2 position, stabilizing the core through π-π interactions.

The chlorophenyl moiety significantly influences electronic distribution, potentially modulating binding affinity in biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H17ClN4\text{C}_{20}\text{H}_{17}\text{ClN}_4
Molecular Weight348.83 g/mol
LogP (Calculated)5.15
Polar Surface Area29.77 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthetic Methodologies and Optimization

Core Formation via Condensation Reactions

A validated synthetic route involves the condensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acetic acid catalyzed by H2SO4\text{H}_2\text{SO}_4 . For example, reacting 3,5-dimethyl-1-phenylpyrazole-4-carbohydrazide with 4-chlorobenzaldehyde under reflux yields the target compound. Key reaction parameters include:

  • Solvent: Acetic acid facilitates protonation and cyclization.

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 enhances electrophilicity of carbonyl groups.

  • Temperature: Reflux conditions (110–120°C) drive dehydration and aromatization.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve yield (reported up to 95%) and reduce waste . Green chemistry principles, such as substituting toluene with cyclopentyl methyl ether, minimize environmental impact without compromising efficiency.

Biological Activities and Mechanistic Insights

Anticancer Activity

Mechanistic studies indicate:

  • Cell Cycle Arrest: Induction of G1/S phase arrest in HeLa cells at 10 µM .

  • Apoptosis: Upregulation of caspase-3/7 activity by 3-fold compared to controls.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. For example, treatment with morpholine in DMF at 80°C replaces chlorine with a morpholino group, yielding derivatives with improved solubility .

Oxidation and Reduction

  • Oxidation: Using KMnO4\text{KMnO}_4 in acidic conditions introduces ketone groups at C-5, altering electronic properties.

  • Reduction: NaBH4\text{NaBH}_4 reduces the pyrimidine ring to dihydropyrimidine, enhancing conformational flexibility.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
NASMorpholine, DMF, 80°CN-Morpholino derivative
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_45-Ketopyrazolo[1,5-a]pyrimidine
AlkylationNIS, CH2Cl2\text{CH}_2\text{Cl}_2, RTC-3 Alkylated analogue

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